N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide
Description
Properties
IUPAC Name |
3-(2-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-5-2-3-7-17(15)8-9-18(23)21-13-16-6-4-11-22(14-16)19-20-10-12-24-19/h2-3,5,7,10,12,16H,4,6,8-9,11,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAGSWGHEXYWNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)NCC2CCCN(C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-3-(o-tolyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a complex structure comprising a thiazole ring, a piperidine unit, and an o-tolyl propanamide moiety. The thiazole ring is known for enhancing binding interactions with biological targets, while the piperidine component contributes to the compound's overall pharmacological profile.
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : This is achieved through methods such as Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Piperidine Derivative Synthesis : The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or cyclization reactions.
- Coupling Reactions : The thiazolyl-piperidinyl intermediate is coupled with an o-tolyl propanamide derivative in the presence of a suitable base to form the final product.
Biological Activity
This compound has been investigated for various biological activities, including:
Anticancer Activity
Research has indicated that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results in inhibiting cell proliferation in A-431 and Jurkat cell lines, with IC50 values indicating effective potency .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activity. Studies have demonstrated that modifications to the thiazole structure can enhance antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of thiazole derivatives. For instance, a related compound demonstrated significant improvement in memory deficits in scopolamine-induced models by modulating cholinergic activity and oxidative stress parameters . This suggests that this compound may also possess neuroprotective capabilities.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific functional groups significantly influences the biological activity of thiazole-based compounds. For instance:
- The thiazole ring enhances binding affinity to biological targets.
- The piperidine moiety contributes to the lipophilicity and metabolic stability of the compound.
- Substituents on the aromatic rings (such as o-tolyl) can modulate the overall potency and selectivity against various biological targets.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiazole-containing compounds:
- Antitumor Activity : A study involving a series of thiazole derivatives showed that certain modifications led to enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Neuroprotective Effects : In a controlled experiment, a thiazolidinone derivative demonstrated significant neuroprotective effects in animal models, highlighting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on molecular features, physicochemical properties, and synthetic accessibility.
Structural Analogues with Thiazole-Piperidine Scaffolds
Key Observations :
- Substituent Effects: The target compound’s o-tolyl group provides steric bulk and moderate lipophilicity compared to the electron-withdrawing 4-chlorophenoxy group in ’s analog. Sulfonyl-oxadiazole derivatives (e.g., 8k) exhibit higher molecular weights (~544 g/mol) due to additional heterocyclic and sulfonyl groups .
Heterocyclic Variants
Key Observations :
- Aromatic vs. Thiazolidinone analogs () introduce a reactive ketone and thioxo group, which may confer redox activity .
Physicochemical Properties
Key Observations :
- The target compound’s simpler structure (~380 g/mol) may favor better bioavailability compared to bulkier sulfonyl-oxadiazole derivatives.
- Urea-linked analogs (11a) have superior hydrogen-bonding capacity, which could enhance target affinity but increase solubility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
